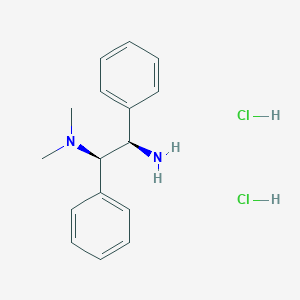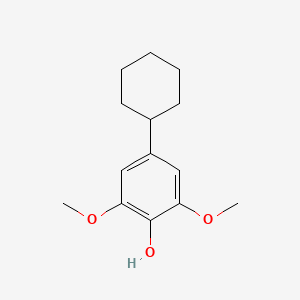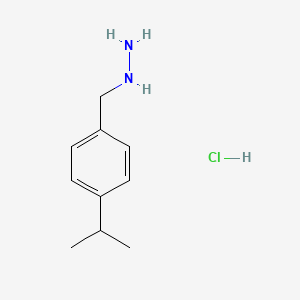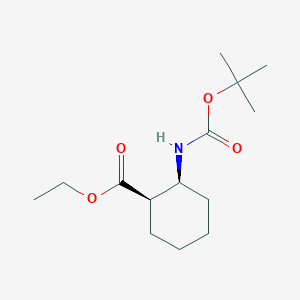
(1R,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate is a complex organic compound characterized by its cyclohexane ring structure with an ethyl ester group and a tert-butoxycarbonyl (Boc) protected amino group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclohexanecarboxylic acid as the starting material.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (Et3N) to form the Boc-protected intermediate.
Esterification: The carboxylic acid group is then esterified using ethanol in the presence of a catalyst such as sulfuric acid (H2SO4) to yield the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring purity and yield optimization. Continuous flow reactors and microreactor technology can be employed to enhance efficiency and sustainability.
Types of Reactions:
Oxidation: The cyclohexane ring can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed on the ester group to yield the corresponding alcohol.
Substitution: The Boc-protected amino group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium azide (NaN3) or iodide (I-) are used under specific conditions.
Major Products Formed:
Oxidation: Cyclohexanone, adipic acid.
Reduction: Cyclohexanol, cyclohexyl alcohol.
Substitution: Substituted cyclohexanes, azides.
Scientific Research Applications
(1R,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate finds applications in:
Chemistry: As a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: In the study of enzyme inhibitors and as a precursor for bioactive compounds.
Medicine: Potential use in drug development and as a protective group in peptide synthesis.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through its structural features, which can interact with various molecular targets. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing for further functionalization. The cyclohexane ring can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity.
Comparison with Similar Compounds
(1R,2S)-N1-(tert-butoxycarbonyl)-1,2-cyclohexanediamine: Similar in structure but with a different functional group arrangement.
(1R,2S)-1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylic acid: Contains a vinyl group instead of an ethyl ester.
This compound's multifaceted nature makes it a valuable asset in various scientific and industrial fields, offering opportunities for innovation and advancement.
Does this cover everything you were looking for, or is there a specific aspect you'd like more detail on?
Properties
IUPAC Name |
ethyl (1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-5-18-12(16)10-8-6-7-9-11(10)15-13(17)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,15,17)/t10-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULQPQMOKYESIY-MNOVXSKESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCC1NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCC[C@@H]1NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
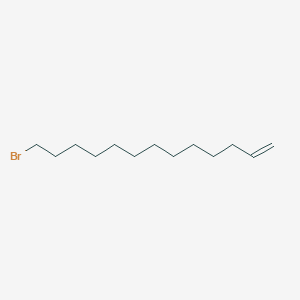
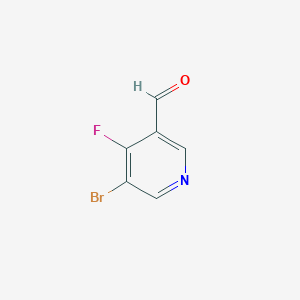
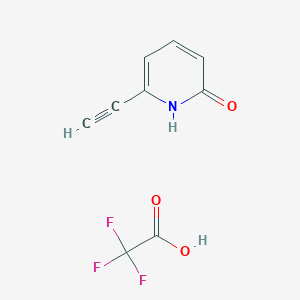
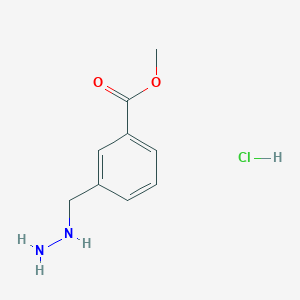
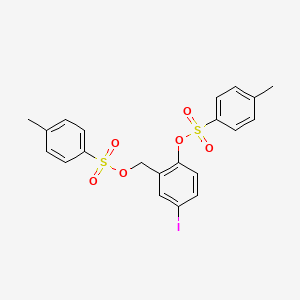
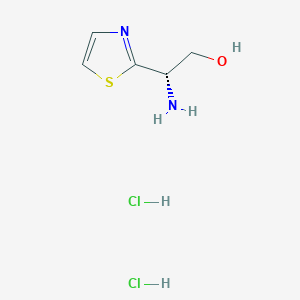
![Benzyl ((6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)methyl)carbamate](/img/structure/B8135991.png)
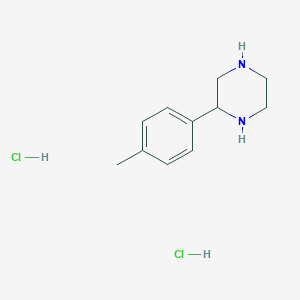
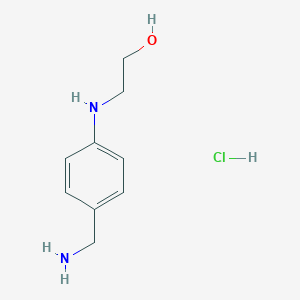
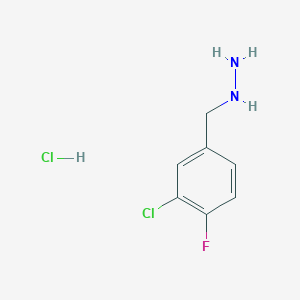
![(R)-1-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B8136031.png)
